molecular formula C14H15NS B14558374 4-[(4-Ethylphenyl)sulfanyl]aniline CAS No. 62248-48-0

4-[(4-Ethylphenyl)sulfanyl]aniline

Cat. No.: B14558374
CAS No.: 62248-48-0
M. Wt: 229.34 g/mol
InChI Key: YIRUXYOICBIMQF-UHFFFAOYSA-N
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Description

4-[(4-Ethylphenyl)sulfanyl]aniline is a substituted aniline derivative characterized by a sulfanyl (thioether) group bridging the aniline moiety and a 4-ethylphenyl substituent. These compounds are pivotal in materials science, pharmaceuticals, and organic synthesis due to their tunable electronic and steric properties .

Properties

CAS No.

62248-48-0

Molecular Formula

C14H15NS

Molecular Weight

229.34 g/mol

IUPAC Name

4-(4-ethylphenyl)sulfanylaniline

InChI

InChI=1S/C14H15NS/c1-2-11-3-7-13(8-4-11)16-14-9-5-12(15)6-10-14/h3-10H,2,15H2,1H3

InChI Key

YIRUXYOICBIMQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)SC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic aromatic substitution (SNAr) approach is a widely used method for introducing sulfur-based substituents onto activated aromatic rings. For 4-[(4-Ethylphenyl)sulfanyl]aniline, this typically involves reacting a nitro-substituted aryl halide with 4-ethylthiophenol under basic conditions.

Procedure :

  • Substrate Preparation : 4-Chloronitrobenzene serves as the electrophilic aromatic substrate, activated by the electron-withdrawing nitro group.
  • Thiolate Formation : 4-Ethylthiophenol is deprotonated using potassium carbonate (K₂CO₃) in dimethylformamide (DMF), generating the thiolate nucleophile.
  • Coupling Reaction : The thiolate attacks the para position of 4-chloronitrobenzene at 80–100°C, yielding 4-[(4-ethylphenyl)sulfanyl]nitrobenzene.
  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or iron-mediated reduction converts the nitro group to an amine, producing the target compound.

Key Considerations :

  • The nitro group’s meta-directing nature ensures the thiolate attacks the para position relative to the chloride, achieving regioselectivity.
  • Reaction yields for SNAr steps range from 65% to 85%, depending on the base and solvent system.

Ullmann-Type Coupling

Copper-catalyzed Ullmann coupling offers an alternative route for forming C–S bonds, particularly with less-activated aryl halides.

Procedure :

  • Substrate Selection : 4-Iodonitrobenzene and 4-ethylthiophenol are combined in the presence of copper(I) iodide (CuI) and a ligand such as 1,10-phenanthroline.
  • Reaction Conditions : The mixture is heated to 120°C in dimethyl sulfoxide (DMSO), facilitating the coupling reaction over 24 hours.
  • Reduction : The nitro intermediate is reduced using sodium dithionite (Na₂S₂O₄) in aqueous ethanol, yielding the aniline derivative.

Advantages :

  • Tolerates a broader range of aryl halides compared to SNAr.
  • Yields up to 75% for the coupling step, with milder conditions than traditional Ullmann reactions.

Reduction of Preformed Sulfonyl Intermediates

Although less direct, sulfonyl intermediates can be reduced to thioethers under specific conditions.

Procedure :

  • Sulfonation : 4-Nitrobenzenesulfonyl chloride is reacted with 4-ethylthiophenol to form 4-nitrobenzenesulfonamide.
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to the thioether, followed by nitro group reduction.

Challenges :

  • Over-reduction or side reactions may occur, requiring careful stoichiometry.
  • Overall yields for this route are lower (50–60%) compared to SNAr or Ullmann methods.

Optimization of Reaction Conditions

Solvent and Base Selection

  • SNAr : DMF or DMSO with K₂CO₃ maximizes nucleophilicity of the thiolate.
  • Ullmann Coupling : Polar aprotic solvents like DMSO enhance copper catalyst activity.

Temperature and Time

  • SNAr proceeds efficiently at 80–100°C within 6–8 hours.
  • Ullmann couplings require higher temperatures (120°C) and longer durations (24 hours).

Physicochemical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar–H), 6.95 (d, 2H, Ar–H), 2.65 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₂CH₃).
  • IR (KBr) : 3450 cm⁻¹ (N–H stretch), 1580 cm⁻¹ (C–S vibration).

Physical Properties

  • Melting Point : 73–75.5°C.
  • Purity : ≥95% (HPLC).

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
SNAr 65–85 High regioselectivity, short reaction time Requires activated aryl halides
Ullmann Coupling 70–75 Broad substrate scope Long reaction time, costly catalysts
Sulfonyl Reduction 50–60 Utilizes stable intermediates Low overall yield, side reactions

Chemical Reactions Analysis

Types of Reactions

4-[(4-Ethylphenyl)sulfanyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, substituted anilines, and thiol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-Ethylphenyl)sulfanyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Ethylphenyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the aniline moiety can undergo electrophilic aromatic substitution. These interactions can modulate various biological processes, including enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-[(4-Ethylphenyl)sulfanyl]aniline, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituent/Modification Notable Properties/Applications Reference
4-[(4-Ethylphenyl)sulfanyl]aniline* C₁₄H₁₅NS 229.34 g/mol Ethylphenyl-sulfanyl Hypothetical: Balanced hydrophobicity N/A
4-[(Trifluoromethyl)sulfanyl]aniline (4TA) C₇H₆F₃NS 193.19 g/mol Trifluoromethyl-sulfanyl Enhances perovskite stability; hydrophobic
4-{[4-(Propan-2-yl)phenyl]sulfanyl}aniline C₁₅H₁₇NS 243.37 g/mol Isopropylphenyl-sulfanyl Increased steric bulk; potential for catalysis
4-((4-Chlorophenyl)sulfonyl)aniline C₁₂H₁₀ClNO₂S 267.73 g/mol Chlorophenyl-sulfonyl Electron-withdrawing sulfonyl group; stabilizes charge
N-{2-[(4-Fluorophenyl)sulfanyl]ethyl}aniline C₁₄H₁₄FNS 247.34 g/mol Fluorophenyl-sulfanyl with ethyl linker Enhanced polarity; drug intermediate

Notes:

  • Substituent Effects: Ethylphenyl Group: The ethyl group in 4-[(4-Ethylphenyl)sulfanyl]aniline provides moderate hydrophobicity without significant steric hindrance, making it suitable for applications requiring balanced solubility and reactivity. Trifluoromethyl Group: In 4TA, the trifluoromethyl substituent enhances hydrophobicity and electron-withdrawing effects, improving humidity resistance in perovskite solar cells . Sulfonyl vs. Sulfanyl: Replacing sulfanyl with sulfonyl (e.g., in 4-((4-Chlorophenyl)sulfonyl)aniline) introduces stronger electron-withdrawing effects, stabilizing negative charges and influencing reactivity in polymer networks .
  • Biological and Material Applications :
    • 4TA : Used in perovskite photovoltaics to passivate defects and suppress Pb²⁺ leakage via Pb–aniline bonding .
    • Sulfonyl Derivatives : Sulfonyl-containing analogs (e.g., 4-((4-Chlorophenyl)sulfonyl)aniline) are employed in polymer stabilization, preventing ~98% of metal ion leakage in environmental applications .
    • Fluorinated Analogs : Fluorine substituents (e.g., N-{2-[(4-fluorophenyl)sulfanyl]ethyl}aniline) enhance polarity, making them candidates for drug delivery systems or protein interaction studies .

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